molecular formula C13H15NO3 B1289310 N-Boc-5-Hydroxyindole CAS No. 434958-85-7

N-Boc-5-Hydroxyindole

Cat. No.: B1289310
CAS No.: 434958-85-7
M. Wt: 233.26 g/mol
InChI Key: BYFYKCHJFIWCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-5-hydroxyindole (N-Boc-5-OHI) is a synthetic compound derived from indole and used in a variety of scientific research applications. N-Boc-5-OHI is a derivative of indole, a heterocyclic aromatic compound found in many naturally occurring substances such as proteins, amino acids, and alkaloids. N-Boc-5-OHI has been used as a substrate in various biochemical and physiological experiments, and has been studied for its potential applications in drug design and development.

Scientific Research Applications

Synthetic Applications

Convergent Synthesis Approach A study by Laporte et al. (2013) introduced a convergent synthesis method for 3,4-disubstituted 5-hydroxyindoles, which are useful for synthetic and biological applications. This method employs microwave heating to initiate an intramolecular [4 + 2]-cycloaddition, followed by a sequence of fragmentation, aromatization, and N-Boc deprotection, achieving yields ranging from 15 to 74% (Laporte, Hong, Xu, & Wipf, 2013).

Organocatalytic Asymmetric Synthesis Shan et al. (2016) developed a highly efficient asymmetric Mannich reaction using 3-monosubstituted 3-aminooxindoles/3-hydroxyoxindoles with in situ generated N-Boc-protected aldimines. This process, catalyzed by chiral bifunctional thiourea-tertiary amine, yields a variety of vicinal oxindole-diamines/amino alcohols with up to 99% yields and excellent enantioselectivities (Shan et al., 2016).

Biological Applications

Fluorophore for Protein Analysis Robinson et al. (2009) explored the absorption and emission spectrum of 5-hydroxyindole, highlighting its role as a fluorophore for the non-natural amino acid 5-hydroxytryptophan. This compound is of interest for probing protein structure, dynamics, and function, with studies demonstrating its effectiveness across different solvents (Robinson et al., 2009).

Enhancing Neurotransmitter Release Research by Zwart et al. (2002) found that 5-hydroxyindole can potentiate human alpha 7 nicotinic acetylcholine receptor-mediated responses, significantly enhancing acetylcholine-induced glutamate release in cerebellar slices. This suggests a potential application in neurological research and therapy (Zwart et al., 2002).

EZH2 Inhibition for Antiproliferative Effects Du et al. (2020) utilized 5-hydroxyindole derivatives to synthesize EZH2 inhibitors, demonstrating significant inhibitory activity against K562 cells. This research presents a pathway to designing potent EZH2 inhibitors for cancer therapy applications (Du et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-Boc-5-Hydroxyindole is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

This compound, also known as 5-Hydroxyindole (5-HI), interacts with its targets by activating the L-type calcium channels . This activation results in an acceleration of gut contractility .

Biochemical Pathways

This compound is metabolized from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) by a wide variety of gut bacteria via the tryptophanase (TnaA) enzyme . This metabolic pathway is a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Pharmacokinetics

It is known that the production of 5-hi is inhibited upon ph reduction in in vitro studies . This suggests that the compound’s bioavailability may be influenced by the pH level of the environment.

Result of Action

The activation of L-type calcium channels by 5-HI leads to a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, 5-HI stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action of this compound is influenced by environmental factors such as the pH level of the gut. As mentioned earlier, the production of 5-HI is inhibited upon pH reduction . This suggests that the compound’s action, efficacy, and stability may be affected by changes in the gut environment.

Safety and Hazards

N-Boc-5-Hydroxyindole should be handled with care to avoid contact with skin and eyes . It should also be kept away from heat and sources of ignition .

Future Directions

The use of electrochemistry in small-molecule synthesis has experienced a renaissance over the past few decades . The eCLIC reaction, for instance, has potential applications in the site-specific labelling of various recombinant proteins . Furthermore, the role of bacterial metabolism in altering gut motility suggests potential for microbiota-targeted interventions .

Biochemical Analysis

Biochemical Properties

N-Boc-5-Hydroxyindole plays a significant role in various biochemical reactions. It interacts with enzymes such as tryptophanase, which converts dietary supplements like 5-hydroxytryptophan into 5-hydroxyindole . This interaction is crucial for the regulation of intestinal motility via the activation of L-type calcium channels . Additionally, this compound can be involved in oxidative reactions catalyzed by enzymes like P450 monooxygenase .

Cellular Effects

This compound influences several cellular processes. It has been shown to stimulate intestinal motility by acting on colonic smooth muscle cells . This compound also affects serotonin production in enterochromaffin cells, thereby impacting cell signaling pathways and gene expression . Furthermore, this compound can modulate cellular metabolism by altering the levels of metabolites like 5-hydroxyindoleacetic acid .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It activates L-type calcium channels on colonic smooth muscle cells, leading to increased gut contractility . Additionally, it can inhibit or activate enzymes involved in its metabolic pathways, such as tryptophanase . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of gut motility .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it significantly accelerates gut transit time without adverse effects . Higher doses may lead to toxic effects, including disruptions in normal cellular processes and potential toxicity . These threshold effects are crucial for determining safe and effective dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as tryptophanase, which converts it into 5-hydroxyindole . This conversion can affect metabolic flux and the levels of metabolites like 5-hydroxyindoleacetic acid . Additionally, this compound can participate in oxidative reactions catalyzed by P450 monooxygenase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity and effectiveness.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes.

Properties

IUPAC Name

tert-butyl 5-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFYKCHJFIWCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626733
Record name tert-Butyl 5-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434958-85-7
Record name tert-Butyl 5-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 93A (680 mg, 2.103 mmol) in ethanol (20 mL) was treated with 10% palladium-on-carbon (68 mg) and ammonium formate (265 mg, 4.205 mmol), and stirred at room temperature under a nitrogen atmosphere for 1 hour. The reaction was filtered through a 0.45 μ PTFE membrane and the catalyst washed with methanol. The filtrate was concentrated by rotary evaporation under vacuum and the residue taken up in ethyl acetate (50 mL), washed with water (2×25 mL) and brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to provide the title compound as a white solid (475 mg, 96%).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
68 mg
Type
catalyst
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A solution (0.18 M) of tert-butyl 5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate in THF was treated with TBAF (1.1 eq) at 0° C. The mixture was stirred at that temperature for 10 min and allowed to reach room temperature. The reaction was quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with H2O, brine and dried over Na2SO4. The crude product was purified by column chromatography on silica gel (Petroleum ether:EtOAc 92/8) to afford the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.